molecular formula C6H7F8N B14444875 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine CAS No. 78650-56-3

2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine

Cat. No.: B14444875
CAS No.: 78650-56-3
M. Wt: 245.11 g/mol
InChI Key: CFVFZRMYKBQBFC-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine typically involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with appropriate amines under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products. Safety measures are implemented to handle the highly reactive fluorinated intermediates and to prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated amides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different fluorinated amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amides, while substitution reactions can introduce various functional groups, leading to a diverse array of fluorinated compounds.

Scientific Research Applications

2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems and for developing fluorinated biomolecules.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
  • 2,2,3,3-Tetrafluoro-1-propanol
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Uniqueness

2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

78650-56-3

Molecular Formula

C6H7F8N

Molecular Weight

245.11 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine

InChI

InChI=1S/C6H7F8N/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4,15H,1-2H2

InChI Key

CFVFZRMYKBQBFC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)NCC(C(F)F)(F)F

Origin of Product

United States

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